Furan-2-yl(4-methoxypiperidin-1-yl)methanone
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Overview
Description
Furan-2-yl(4-methoxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, a piperidine ring, and a methanone group, making it a unique and versatile molecule in medicinal chemistry .
Scientific Research Applications
Furan-2-yl(4-methoxypiperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a protein tyrosine kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Furan-2-yl(4-methoxypiperidin-1-yl)methanone and its derivatives have been found to exhibit protein tyrosine kinase inhibitory activity . Protein tyrosine kinases (PTKs) are enzymes that play a crucial role in cellular functions such as proliferation, growth, differentiation, and death .
Mode of Action
The compound interacts with PTKs, inhibiting their activity. This inhibition can lead to a disruption in the signal transduction pathways regulated by these kinases, potentially leading to a halt in processes like cell proliferation and growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PTK signaling pathway . By inhibiting PTKs, the compound disrupts the normal signaling processes, which can lead to changes in cellular functions such as growth and differentiation .
Result of Action
The inhibition of PTKs by this compound can lead to a variety of molecular and cellular effects. For instance, it may halt cell proliferation and growth, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-methoxypiperidin-1-yl)methanone typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method includes the use of a furan-2-yl compound and a 4-methoxypiperidine derivative, which are reacted in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-methoxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Another furan derivative with similar structural features but different biological activities.
Furan-2-yl(piperazin-1-yl)methanone: Shares the furan and methanone groups but has a piperazine ring instead of a piperidine ring.
Uniqueness
Furan-2-yl(4-methoxypiperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypiperidine moiety, in particular, contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
furan-2-yl-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-9-4-6-12(7-5-9)11(13)10-3-2-8-15-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIASFYKSARYCFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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